molecular formula C8H10S B7993595 3-(2-Thienyl)-2-methyl-1-propene

3-(2-Thienyl)-2-methyl-1-propene

Cat. No.: B7993595
M. Wt: 138.23 g/mol
InChI Key: YPCXWPVNRZCHLL-UHFFFAOYSA-N
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Description

3-(2-Thienyl)-2-methyl-1-propene is an organic compound that features a thienyl group attached to a propene chain The thienyl group is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Thienyl)-2-methyl-1-propene can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide . This method is favored for its mild reaction conditions and high functional group tolerance.

Another method involves the Paal-Knorr synthesis, which is a cyclization reaction of 1,4-diketones with sulfur sources . This method is particularly useful for synthesizing thiophene derivatives.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements. The Suzuki–Miyaura coupling is often preferred due to its scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-Thienyl)-2-methyl-1-propene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated alkanes.

    Substitution: Halogenated thiophenes.

Scientific Research Applications

3-(2-Thienyl)-2-methyl-1-propene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Thienyl)-2-methyl-1-propene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The thienyl group can participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Thienyl)-2-methyl-1-propene is unique due to the presence of both a thienyl group and a propene chain, which imparts distinct chemical properties and reactivity

Properties

IUPAC Name

2-(2-methylprop-2-enyl)thiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10S/c1-7(2)6-8-4-3-5-9-8/h3-5H,1,6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPCXWPVNRZCHLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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